![molecular formula C18H13F6N3O B2920112 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 478080-07-8](/img/structure/B2920112.png)

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

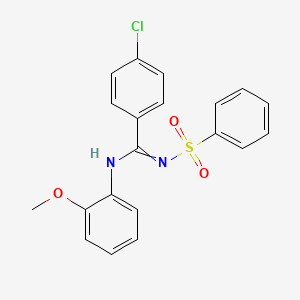

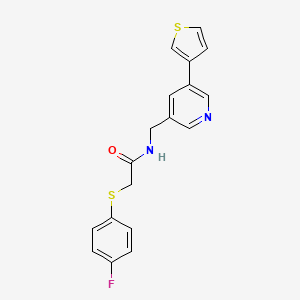

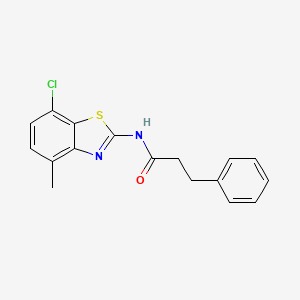

The compound “2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a trifluoromethyl group . The presence of these groups could potentially give this compound interesting chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the benzimidazole ring and the trifluoromethyl groups. These groups are likely to have a significant impact on the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups it contains. For example, the benzimidazole ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl groups could potentially be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the benzimidazole ring and the trifluoromethyl groups could affect properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique

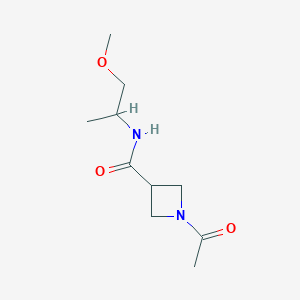

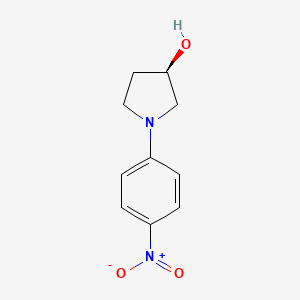

Tumor Hypoxia Markers

One study investigated the synthesis and evaluation of novel nitroimidazole-based thioflavin-T derivatives for identifying tumor hypoxia, a condition where tumor cells are deprived of oxygen. These derivatives, including structurally related compounds, have shown promise as tumor hypoxia markers due to their ability to accumulate in hypoxic cells both in vitro and in vivo. Such markers are crucial for diagnosing and assessing tumor aggressiveness and the efficacy of therapies targeting hypoxic tumor cells (Zejun Li et al., 2005).

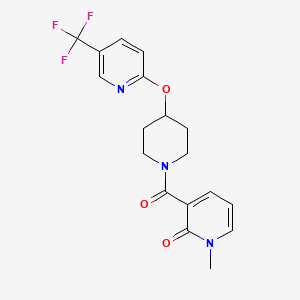

Organic Light-Emitting Diodes (OLEDs)

Another research area explores the development of solution-processible bipolar molecules combining hole-transporting triphenylamine and electron-transporting benzimidazole moieties. These molecules have been used to fabricate phosphorescent OLEDs with high efficiency. The study underscores the potential of such benzimidazole derivatives in enhancing the performance of OLEDs, which are pivotal in the advancement of display and lighting technologies (Z. Ge et al., 2008).

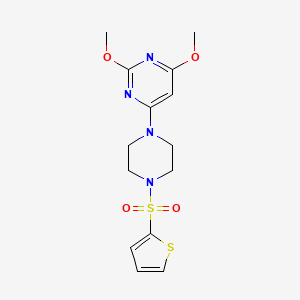

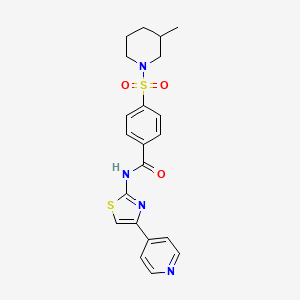

Synthesis of Benzimidazole Derivatives

Research on the efficient synthesis of benzimidazole derivatives, including 2-trifluoromethyl and 2-difluoromethyl substituted compounds, has been conducted. These derivatives are synthesized through a one-pot reaction showcasing the versatility of benzimidazole cores in drug development and other chemical applications. Such studies contribute to the broader field of medicinal chemistry by providing new methods for synthesizing structurally diverse molecules for potential therapeutic uses (Feng-Yan Ge et al., 2007).

Polyimide Materials

The compound's related structural motifs have also been investigated for their application in creating new polyimide materials. These materials exhibit properties such as high thermal stability, solubility in polar solvents, and potentially low dielectric constants, making them suitable for applications in the electronics industry, particularly in high-performance polymers (Hyungsam Choi et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(trifluoromethyl)benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6N3O/c1-10(15(28)25-12-6-4-5-11(9-12)17(19,20)21)27-14-8-3-2-7-13(14)26-16(27)18(22,23)24/h2-10H,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDBGKDAWPWZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C3=CC=CC=C3N=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)

![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)

![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2920043.png)

![(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2920047.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2920052.png)